(2,6-Dimethylpiperidin-1-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone: is a complex organic compound that combines a piperidine ring with an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and oxazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and oxazole precursors separately, followed by their coupling.
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Synthesis of 2,6-Dimethylpiperidine
Starting Material: 2,6-Dimethylpyridine (2,6-lutidine).
Reaction: Reduction using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Conditions: High pressure and temperature to facilitate the reduction process.
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Synthesis of 5-Methyl-3-phenyl-1,2-oxazole
Starting Material: Benzaldehyde and acetone.
Reaction: Cyclization reaction using a suitable oxidizing agent like iodine or bromine.
Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.
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Coupling Reaction
Starting Materials: 2,6-Dimethylpiperidine and 5-Methyl-3-phenyl-1,2-oxazole.
Reaction: Nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of the oxazole.
Conditions: Mild heating in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Room temperature or slightly elevated temperatures.
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Reduction
- Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures to prevent over-reduction.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Mild heating in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro-oxazole derivatives.
Substitution: Substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research to study enzyme mechanisms.
Receptor Binding: It may interact with specific receptors in biological systems, providing insights into receptor-ligand interactions.
Medicine
Drug Development:
Antimicrobial Activity: The oxazole ring suggests potential antimicrobial properties, which can be explored for developing new antibiotics.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with enzyme active sites, inhibiting their activity, while the oxazole ring can bind to specific receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine ring but lacks the oxazole moiety.
5-Methyl-3-phenyl-1,2-oxazole: Contains the oxazole ring but lacks the piperidine moiety.
Piperidine: A simpler structure with only the piperidine ring.
Oxazole: A simpler structure with only the oxazole ring.
Uniqueness
Structural Complexity: The combination of piperidine and oxazole rings in a single molecule provides unique chemical and biological properties.
Bioactivity: The presence of both rings enhances its potential bioactivity, making it a valuable compound for medicinal chemistry.
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-7-9-13(2)20(12)18(21)16-14(3)22-19-17(16)15-10-5-4-6-11-15/h4-6,10-13H,7-9H2,1-3H3 |
InChI Key |
MKIWUQGVVDKIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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